N-(2,4-dimethoxyphenyl)-3,4-dimethoxybenzamide

Vue d'ensemble

Description

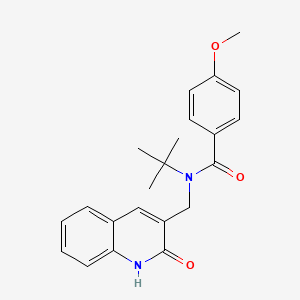

N-(2,4-dimethoxyphenyl)-3,4-dimethoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of two methoxy groups on the phenyl ring and two methoxy groups on the benzamide moiety

Mécanisme D'action

Target of Action

The primary target of N-(2,4-dimethoxyphenyl)-3,4-dimethoxybenzamide is the bacterial RNA polymerase (RNAP) . RNAP is a crucial enzyme involved in the synthesis of RNAs in bacteria and has been recognized as an attractive drug target .

Mode of Action

This compound interacts with the switch region of the bacterial RNAP . The switch region can be divided into three pockets: the hydrogen bond sub pocket, the cleft sub pocket, and the hydrophobic pocket . The compound’s interaction with these pockets inhibits the function of RNAP, thereby disrupting the RNA synthesis process .

Biochemical Pathways

The inhibition of RNAP disrupts the RNA synthesis process, which in turn affects the protein synthesis in bacteria . This disruption in protein synthesis leads to the inhibition of bacterial growth and replication .

Result of Action

The compound displays potent antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae . It shows potent inhibitory activity against Escherichia coli RNAP .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors These factors could include the presence of other compounds, pH levels, temperature, and the specific characteristics of the bacterial strain

Analyse Biochimique

Biochemical Properties

N-(2,4-dimethoxyphenyl)-3,4-dimethoxybenzamide plays a significant role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to inhibit bacterial RNA polymerase, particularly targeting the switch region of the enzyme . This interaction disrupts the synthesis of RNA in bacteria, showcasing its potential as an antibacterial agent. Additionally, molecular docking studies have revealed that this compound forms hydrogen bonds and hydrophobic interactions with the enzyme, stabilizing its inhibitory effect .

Cellular Effects

The effects of this compound on various cell types include alterations in cell signaling pathways, gene expression, and cellular metabolism. In bacterial cells, it inhibits RNA synthesis, leading to reduced protein production and cell growth . In mammalian cells, it has shown cytotoxic effects, particularly in liver cells (LO2), where it induces cell death at higher concentrations . This compound’s impact on gene expression and cellular metabolism is significant, as it can alter the transcriptional landscape and metabolic flux within the cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through direct binding interactions with bacterial RNA polymerase. It inhibits the enzyme by binding to the switch region, which is crucial for the enzyme’s function . This binding prevents the proper assembly of the transcription machinery, thereby halting RNA synthesis. Additionally, the compound’s ability to form stable interactions with the enzyme’s active site enhances its inhibitory potency.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation products can influence long-term cellular functions. In vitro studies have shown that prolonged exposure to the compound can lead to adaptive responses in bacterial populations, potentially resulting in resistance development . In vivo studies indicate that the compound’s effects on cellular function can persist, with long-term exposure leading to sustained inhibition of bacterial growth.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits bacterial growth without significant toxicity. At higher doses, it can induce adverse effects, including cytotoxicity and organ damage . Threshold effects have been observed, where a minimal effective dose is required to achieve antibacterial activity, while exceeding this threshold can lead to toxic outcomes.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with specific enzymes and cofactors. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions involve oxidation, reduction, and conjugation processes that facilitate the compound’s excretion. The compound’s influence on metabolic flux and metabolite levels can affect overall cellular metabolism, particularly in liver cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound is actively transported into cells via membrane transporters, and it can accumulate in specific tissues, such as the liver . Its distribution within the body is influenced by its physicochemical properties, including solubility and molecular weight.

Subcellular Localization

This compound localizes to specific subcellular compartments, where it exerts its activity. In bacterial cells, it targets the cytoplasm, where it interacts with RNA polymerase . In mammalian cells, it can localize to the nucleus and cytoplasm, affecting gene expression and metabolic processes. Post-translational modifications and targeting signals play a role in directing the compound to these compartments.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-3,4-dimethoxybenzamide typically involves the reaction of 2,4-dimethoxyaniline with 3,4-dimethoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

N-(2,4-dimethoxyphenyl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The amide group can be reduced to form the corresponding amine.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as halides or amines can be used in the presence of a catalyst like palladium.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of amines.

Substitution: Formation of substituted benzamides.

Applications De Recherche Scientifique

N-(2,4-dimethoxyphenyl)-3,4-dimethoxybenzamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as an antimicrobial agent and its ability to inhibit bacterial RNA polymerase.

Biological Studies: The compound is used in studies related to enzyme inhibition and protein binding.

Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical production.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-(2,4-dimethoxyphenyl)-4-methoxybenzamide

- N-(2,4-dimethoxyphenyl)-3,4-dimethoxyphenethylamine

- N-(2,4-dimethoxyphenyl)-3,4-dimethoxyphenylprop-2-enone

Uniqueness

N-(2,4-dimethoxyphenyl)-3,4-dimethoxybenzamide is unique due to its specific substitution pattern on the benzamide moiety, which imparts distinct chemical and biological properties. Its ability to inhibit bacterial RNA polymerase sets it apart from other similar compounds, making it a valuable candidate for further research in antimicrobial drug development .

Propriétés

IUPAC Name |

N-(2,4-dimethoxyphenyl)-3,4-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO5/c1-20-12-6-7-13(15(10-12)22-3)18-17(19)11-5-8-14(21-2)16(9-11)23-4/h5-10H,1-4H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQRWFVHCUGQCCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501247448 | |

| Record name | N-(2,4-Dimethoxyphenyl)-3,4-dimethoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501247448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156086-11-2 | |

| Record name | N-(2,4-Dimethoxyphenyl)-3,4-dimethoxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=156086-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2,4-Dimethoxyphenyl)-3,4-dimethoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501247448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-FLUOROPHENYL)-1-[2-METHOXY-5-(PROPAN-2-YL)BENZENESULFONYL]PIPERIDINE-4-CARBOXAMIDE](/img/structure/B7701133.png)

![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-prop-2-enylbutanamide](/img/structure/B7701140.png)

![1-(4-methoxyphenyl)-N-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B7701144.png)

![N-(3,4-dichlorophenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B7701163.png)

![N-(3-methoxyphenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B7701182.png)

![N-(2,6-diethylphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7701197.png)

![N-[(Furan-2-YL)methyl]-2-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}acetamide](/img/structure/B7701199.png)

![N-(2-methoxyphenyl)-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B7701208.png)

![2-bromo-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7701211.png)